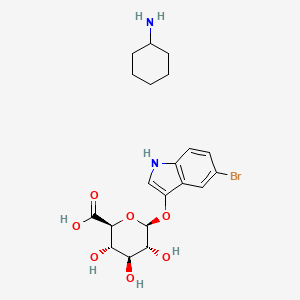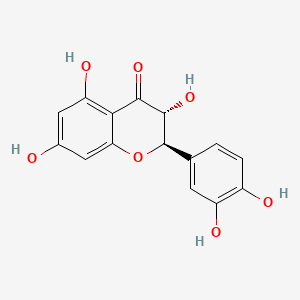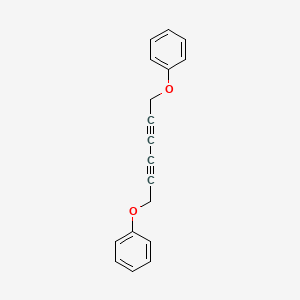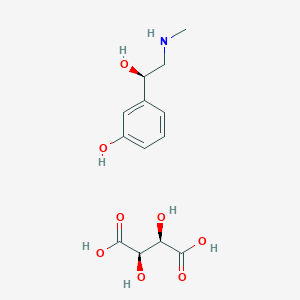
CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotris(triphenylphosphine)copper(I) is an organometallic compound with the formula ([ (C_6H_5)_3P]_3CuCl). It is a coordination complex consisting of a copper(I) ion coordinated to three triphenylphosphine ligands and one chloride ion. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorotris(triphenylphosphine)copper(I) can be synthesized through the reaction of copper(I) chloride with triphenylphosphine in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows: [ \text{CuCl} + 3 \text{PPh}_3 \rightarrow [ \text{Cu(PPh}_3)_3\text{Cl}] ]
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of chlorotris(triphenylphosphine)copper(I) in a laboratory setting involves the use of standard Schlenk techniques to handle air-sensitive compounds. The reaction is usually carried out at room temperature, and the product is purified by recrystallization from a suitable solvent .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorotris(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with chlorotris(triphenylphosphine)copper(I) include halides, alkyl halides, and other organometallic compounds. Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving chlorotris(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the triphenylphosphine ligands can be replaced by other phosphine ligands or nitrogen-based ligands .
Applications De Recherche Scientifique
Chlorotris(triphenylphosphine)copper(I) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as coupling reactions and cycloadditions.
Material Science: The compound is used in the preparation of conductive polymers and other advanced materials.
Medicinal Chemistry:
Mécanisme D'action
The mechanism by which chlorotris(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper(I) ion to the triphenylphosphine ligands. This coordination stabilizes the copper(I) ion and allows it to participate in various catalytic cycles. The compound can facilitate electron transfer processes and activate substrates for subsequent reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotris(triphenylphosphine)rhodium(I): Similar in structure but contains rhodium instead of copper.
Chlorotris(triphenylphosphine)cobalt(I): Contains cobalt and has different reactivity and applications.
Bromotris(triphenylphosphine)copper(I): Similar structure but with a bromide ion instead of chloride.
Uniqueness
Chlorotris(triphenylphosphine)copper(I) is unique due to its specific coordination environment and the properties imparted by the copper(I) ion. It offers distinct reactivity compared to its rhodium and cobalt analogs, making it particularly useful in certain catalytic applications and organic transformations .
Propriétés
Numéro CAS |
15709-76-9 |
|---|---|
Formule moléculaire |
C54H45ClCuP3 |
Poids moléculaire |
885.855383 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










